

# Stabilization of Pigment Red 104 against chemical degradation

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## Compound of Interest

Compound Name: C.I. Pigment Red 104

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## Technical Support Center: Stabilization of Pigment Red 104

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pigment Red 104. The information focuses on preventing chemical degradation and enhancing the stability of the pigment during experimental use.

### Frequently Asked Questions (FAQs)

Q1: What is Pigment Red 104 and why is its stability a concern?

A: Pigment Red 104, also known as Molybdate Red or Scarlet Chrome, is an inorganic pigment composed of a solid solution of lead chromate ( $\text{PbCrO}_4$ ), lead molybdate ( $\text{PbMoO}_4$ ), and lead sulfate ( $\text{PbSO}_4$ )[1]. Its brilliant red-orange hue, opacity, and cost-effectiveness have led to its use in various applications, including industrial coatings and plastics[2]. However, its stability is a significant concern due to the presence of lead and hexavalent chromium ( $\text{Cr(VI)}$ )[3][4]. The pigment is susceptible to chemical degradation under various conditions, which can lead to color fading, darkening, and the leaching of toxic heavy metals.

Key degradation pathways include:

- **Photodegradation:** Exposure to UV radiation can cause the reduction of hexavalent chromium (Cr(VI)) to trivalent chromium (Cr(III)), leading to a significant color change and darkening of the pigment[3][4][5].
- **Acid and Alkali Degradation:** The lead chromate component is vulnerable to dissolution in strong acidic and alkaline environments, which compromises the pigment's integrity and can release lead and chromate ions[1][6].

Q2: What are the primary methods for stabilizing Pigment Red 104?

A: The most effective methods to enhance the stability of Pigment Red 104 involve creating a protective barrier around the pigment particles. The main strategies are:

- **Surface Treatment with Inorganic Coatings:** Applying a dense, amorphous layer of inorganic materials like silica (SiO<sub>2</sub>), often in combination with other metal oxides such as alumina (Al<sub>2</sub>O<sub>3</sub>), is a widely used technique. This coating acts as a physical barrier, shielding the pigment from acids, alkalis, and UV radiation, thereby improving its chemical resistance, lightfastness, and thermal stability[1][7][8][9].
- **Encapsulation:** This process involves enclosing the pigment particles within a protective shell. Nanoencapsulation using materials like silica or polymers can offer superior protection against environmental stressors[6].
- **Use of Photostabilizers (in Polymer Matrices):** When incorporating Pigment Red 104 into polymers, adding photostabilizers such as Hindered Amine Light Stabilizers (HALS) and UV absorbers can provide a synergistic protective effect, significantly reducing the rate of chemical degradation caused by light exposure.

Q3: How does a silica coating improve the performance of Pigment Red 104?

A: A dense silica coating encapsulates the pigment particles, leading to several performance enhancements:

- **Improved Thermal Stability:** Silica-coated Pigment Red 104 shows significantly improved resistance to darkening at high temperatures (up to 320°C), making it suitable for use in high-temperature processing of plastics like polyethylene and polystyrene[7][8][10].

- **Enhanced Chemical Resistance:** The coating provides excellent protection against strong acids and alkalis, preventing the dissolution of the lead chromate component[8][9].
- **Increased Lightfastness and Weatherability:** The silica layer helps to prevent the photodegradation of the pigment, leading to better color retention upon exposure to sunlight and weathering.
- **Reduced Heavy Metal Leaching:** By encapsulating the pigment, the silica layer minimizes the leaching of toxic lead and chromium ions into the surrounding environment.

## Troubleshooting Guide

Issue Encountered	Potential Cause	Suggested Solution
Color Fading or Darkening Upon Light Exposure	Photodegradation of the pigment, specifically the reduction of Cr(VI) to Cr(III).	1. Utilize a grade of Pigment Red 104 that has been stabilized with a dense silica coating[7][8].2. If used in a polymer matrix, incorporate UV absorbers and/or Hindered Amine Light Stabilizers (HALS) into the formulation.
Pigment Color Changes in Acidic or Alkaline Media	Dissolution of the lead chromate component of the pigment.	1. Use a silica-coated version of the pigment, which provides resistance to chemical attack[8][9].2. If possible, adjust the pH of the experimental medium to be closer to neutral (pH 5-7)[1].3. Consider microencapsulation of the pigment for enhanced protection.
Poor Dispersion and Agglomeration of Pigment Particles	High surface energy of the pigment particles leading to re-agglomeration after initial dispersion.	1. Ensure proper wetting of the pigment with a suitable solvent or dispersing agent before mixing.2. Use high-shear mixing to break up agglomerates.3. Employ a surface-treated grade of the pigment, as the coating can improve dispersibility.
Leaching of Lead or Chromium Detected in Supernatant	Degradation of the pigment due to chemical attack or photodegradation, releasing constituent ions.	1. Immediately switch to a stabilized (silica-coated or encapsulated) form of Pigment Red 104 to minimize leaching.2. Review experimental conditions (pH, light exposure, temperature) to

identify and mitigate the cause of degradation.

## Data Presentation: Performance of Stabilized Pigment Red 104

The following tables summarize the expected performance improvements of silica-coated Pigment Red 104 compared to its uncoated counterpart based on data from technical literature and patents.

Table 1: Thermal Stability

Pigment Type	Processing Temperature	Observation
Uncoated Pigment Red 104	> 210°C	Experiences serious darkening[9].
Dense Silica-Coated Pigment Red 104	300 - 320°C	Resistant to darkening in polyethylene or polystyrene[7][8][10].

Table 2: Chemical Resistance

Pigment Type	Condition	Observation
Uncoated Pigment Red 104	Strong Acids / Alkalis	Susceptible to dissolution and discoloration[6].
Silica-Coated Pigment Red 104 (10-25% SiO <sub>2</sub> )	Strong Acids	Resistant to discoloration[8].

Table 3: General Fastness Properties (Rating Scale: 1=Poor, 8=Excellent)

Property	Uncoated Pigment Red 104 (Typical)	Silica-Coated Pigment Red 104 (Expected)
Lightfastness	7	7-8
Weather Fastness	4-5	Improved
Acid Resistance	2 (Poor)[1]	4-5 (Good)
Alkali Resistance	3 (Moderate)[1]	5 (Excellent)

Note: Exact performance values can vary based on the specific grade of the pigment and the quality and thickness of the stabilization coating.

## Experimental Protocols

### Protocol 1: Lab-Scale Silica Coating of Pigment Red 104

This protocol is adapted from general methods for silica coating of inorganic particles.

Objective: To apply a dense, amorphous silica coating to Pigment Red 104 particles to enhance their stability.

Materials:

- Pigment Red 104
- Deionized water
- Sodium silicate solution (water glass)
- Sulfuric acid (dilute solution, e.g., 1M)
- Ethanol
- Beakers, magnetic stirrer, pH meter, heating mantle
- Centrifuge and filtration apparatus
- Drying oven

#### Procedure:

- **Pigment Slurry Preparation:** Disperse a known amount of Pigment Red 104 (e.g., 50 g) in deionized water (e.g., 500 mL) in a beaker with vigorous stirring to form a uniform slurry.
- **Heating and pH Adjustment:** Gently heat the slurry to 75-90°C while stirring. Adjust the pH of the slurry to between 9.0 and 9.5 using a dilute sodium hydroxide or sulfuric acid solution as needed.
- **Silica Deposition:**
  - Prepare two separate solutions: one of sodium silicate and one of dilute sulfuric acid.
  - Simultaneously and slowly add the sodium silicate solution and the dilute sulfuric acid to the heated pigment slurry over a period of 2-4 hours.
  - Maintain the pH of the slurry consistently between 9.0 and 9.5 during the addition. The controlled addition and constant pH are critical for the deposition of a dense, uniform silica layer rather than gelatinous silica. The amount of sodium silicate added will determine the final percentage of silica coating (typically aiming for 15-30% by weight of the final product for high thermal stability)[7][8].
- **Aging:** After the addition is complete, continue stirring the slurry at the same temperature and pH for an additional 1-2 hours to allow the silica coating to fully form and densify.
- **Washing and Recovery:**
  - Allow the pigment to settle, then decant the supernatant.
  - Wash the coated pigment several times with deionized water to remove residual salts. This can be done by repeated centrifugation and redispersion or by filtration and washing.
  - Optionally, perform a final wash with ethanol to aid in drying.
- **Drying:** Dry the washed, silica-coated pigment in an oven at 110-120°C until a constant weight is achieved.

- Deagglomeration: The dried pigment may form cakes. A gentle grinding or milling step may be necessary to obtain a fine powder.

## Protocol 2: Microencapsulation of Pigment Red 104 via Gelatin Coacervation

This protocol is a conceptual adaptation for Pigment Red 104 based on general pigment encapsulation methods.

Objective: To encapsulate Pigment Red 104 particles in a gelatin shell.

Materials:

- Pigment Red 104
- Gelatin (Type A or B)
- Deionized water
- Ethanol
- Formaldehyde solution (37%)
- Sodium bisulfite
- Ultrasonic bath
- Magnetic stirrer, ice bath

Procedure:

- Initial Dispersion:
  - In a beaker, prepare a 5% (w/v) gelatin solution in warm deionized water.
  - In a separate small container, create a paste of Pigment Red 104 with a small amount of water and a surfactant (e.g., 1% Triton X-100) to ensure good wetting.

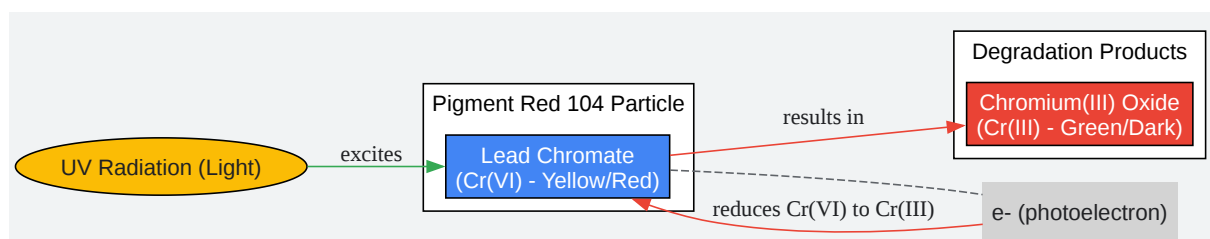


- Add the pigment paste to the gelatin solution and mix thoroughly.
- Coacervation:
  - While stirring the pigment-gelatin mixture, slowly add ethanol. The ethanol acts as a non-solvent for gelatin, causing it to phase separate and deposit onto the suspended pigment particles. Observe for the formation of small curds.
- Setting the Shell:
  - Place the beaker in an ice bath and add a larger volume of cold water to the mixture.
  - Subject the mixture to ultrasonic dispersion for approximately 15 minutes to ensure uniform coating and prevent large agglomerates.
- Hardening (Cross-linking):
  - Add a small amount of 37% formaldehyde solution to the cold mixture and stir for 10-15 minutes. The formaldehyde cross-links the gelatin, creating a more robust and stable shell.
  - Safety Note: Formaldehyde is toxic and a carcinogen. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
- Quenching: Add sodium bisulfite to the mixture to react with and neutralize any unreacted formaldehyde. Stir for 5-10 minutes.
- Final Coating and Precipitation: Add an additional small volume of the 5% gelatin solution to coat any imperfections in the hardened capsules. Precipitate the encapsulated pigment by adding more ethanol.
- Washing and Drying: Wash the precipitate with a water-ethanol solution to remove unreacted reagents. Collect the encapsulated pigment by filtration or centrifugation and dry at a low temperature (e.g., 40-50°C).

## Visualizations

### Chemical Degradation Pathway

The primary degradation pathway for Pigment Red 104 when exposed to UV light involves the reduction of chromium from its hexavalent state to its trivalent state.



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Caption: Photodegradation of Pigment Red 104.

## Experimental Workflow for Silica Coating Stabilization

This diagram outlines the key steps in the laboratory-scale process for applying a protective silica coating to Pigment Red 104.

Caption: Workflow for silica coating of Pigment Red 104.

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